REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[S:9][C:10](Br)=[CH:11][N:12]=1)([CH3:4])([CH3:3])[CH3:2].[Cl-].[Li+].CN(C=O)C.[CH2:22]1COC[CH2:23]1>>[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[S:9][C:10]([CH:22]=[CH2:23])=[CH:11][N:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=CN1)Br)=O
|
Name
|
tetrakis(triphenylphospine)palladium
|
Quantity
|
0.042 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
tributyl (vinyl)stannate
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure on ratavapour
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
Aq. Layer was extracted with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative TLC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1SC(=CN1)C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.137 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |